molecular formula C21H18N2O4 B2678498 2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 876942-70-0

2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B2678498
CAS No.: 876942-70-0
M. Wt: 362.385
InChI Key: KEOHLVNGZDMKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole-Based Heterocycles

Pyrazole derivatives have been integral to organic chemistry since their discovery in 1883 by Ludwig Knorr, who synthesized pyrazole via condensation of acetylene and diazomethane. Early applications centered on analgesics like antipyrine, but the 20th century saw pyrazoles evolve into key components of COX-2 inhibitors (e.g., celecoxib) and agricultural chemicals. The structural versatility of pyrazole—enabled by its two adjacent nitrogen atoms—facilitates diverse functionalization, making it a cornerstone of heterocyclic drug design.

Significance of Furan-Pyrazole Hybrids in Chemical Research

Furan-pyrazole hybrids merge the electron-rich furan ring with the hydrogen-bonding capacity of pyrazole, enhancing interactions with biological targets. For example:

  • Anticancer Activity : Furan derivatives disrupt tubulin polymerization, while pyrazole moieties inhibit kinases.
  • Anti-Inflammatory Effects : Hybrids such as 9c and 9d (from furan-pyrazole carboxamides) suppress TNF-α and IL-6 in neuroinflammation models.
  • Enzyme Inhibition : Triazole-furan-pyrazole hybrids exhibit potent PDE4B inhibitory activity, crucial for treating autoimmune diseases.

Table 1 highlights key pharmacological applications of furan-pyrazole hybrids:

Biological Activity Example Compound Target/Mechanism Source
Anti-neuroinflammatory 9c (HMGB1 inhibitor) Suppression of TNF-α, IL-1β
Anticancer 5b (tubulin inhibitor) Inhibition of tubulin polymerization
PDE4 Inhibition IIk (triazole-furan-pyrazole) Binding to PDE4B catalytic domain

Discovery and Structural Evolution of 2-[1-(Furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

The target compound emerged from efforts to optimize pyrazole’s hydrogen-bonding capacity and furan’s planar rigidity. Its structure features:

  • A 4,5-dihydropyrazole core, which enhances conformational stability compared to fully aromatic pyrazoles.
  • A furan-2-carbonyl group at position 1, introducing electrophilic sites for target binding.
  • A 4-methoxyphenyl substituent at position 5, improving lipid solubility and membrane penetration.
  • A phenolic –OH group at position 3, enabling antioxidant activity and metal chelation.

Synthetic routes often begin with Claisen-Schmidt condensations to form chalcone intermediates, followed by cyclization with hydrazine derivatives. For instance, naphtho[2,1-b]furan-2-carbohydrazide reacts with chalcones under acidic conditions to yield analogous pyrazoline derivatives.

Research Objectives and Scope of Current Studies

Recent studies prioritize:

  • Synthetic Optimization : Improving yields of dihydropyrazole intermediates (e.g., via microwave-assisted cyclization).
  • Structure-Activity Relationships (SAR) : Correlating substituent effects (e.g., methoxy vs. nitro groups) with bioactivity.
  • Target Identification : Profiling interactions with HMGB1, PDE4B, and tubulin to refine selectivity.

Ongoing work aims to resolve crystallographic data for the compound’s binding mode with neuroinflammatory targets.

Properties

IUPAC Name

furan-2-yl-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-26-15-10-8-14(9-11-15)18-13-17(16-5-2-3-6-19(16)24)22-23(18)21(25)20-7-4-12-27-20/h2-12,18,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOHLVNGZDMKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate undergoes cyclization to form the dihydropyrazole ring. Finally, the phenol group is introduced through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes substitution at reactive sites such as the phenolic -OH group and carbonyl oxygen.

Key example :
Reaction with chloroacetyl chloride produces chloroacetate derivatives:

text
2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol + ClCH₂COCl → 2-chloro-1-(pyrazolyl)ethanone derivatives

Conditions :

  • Solvent: Dry DMF or dichloromethane

  • Catalyst: Triethylamine (2 eq.)

  • Temperature: 0–5°C → room temperature (12–24 hr)

Product StructureYieldCharacterization Methods
Chloroacetate derivative45–60%¹H NMR (δ 4.58 ppm, -CH₂Cl), IR (1680 cm⁻¹, C=O)

Oxidation Reactions

The furan ring and pyrazole moiety participate in oxidation under controlled conditions.

Furan ring oxidation :

text
Furan → γ-lactone via [3+2] cycloaddition with singlet oxygen

Conditions :

  • Reagent: O₂ (bubbling) + rose Bengal (photosensitizer)

  • Solvent: Methanol/water (4:1)

  • Light: Visible light (24 hr)

Oxidation ProductYieldNotes
γ-Lactone derivative55%Confirmed via HRMS and ¹³C NMR

Hydrolysis Reactions

The furan-2-carbonyl group is susceptible to hydrolysis:

Acid-catalyzed hydrolysis :

text
Furan-2-carbonyl → Furan-2-carboxylic acid

Conditions :

  • Reagent: 10% HCl (aq)

  • Temperature: Reflux (6–8 hr)

Hydrolysis ProductYieldKey Data
Furan-2-carboxylic acid derivative70%IR loss of carbonyl stretch at 1680 cm⁻¹

Cyclization Reactions

The dihydropyrazole ring participates in acid-mediated cyclization:

Example :

text
4,5-Dihydropyrazole → Pyrazole (aromatization)

Conditions :

  • Reagent: H₂SO₄ (96%)

  • Temperature: 80°C (2–4 hr)

ProductYieldCharacterization
Aromatized pyrazole75%¹H NMR: Loss of dihydro protons (δ 3.5–4.0 ppm)

Metal Complexation

The phenol and carbonyl groups act as ligands for transition metals:

With Cu(II) :

text
Compound + Cu(NO₃)₂ → Octahedral Cu complex

Conditions :

  • Solvent: Ethanol/water (1:1)

  • pH: 7.5–8.0 (adjusted with NH₃)

Complex PropertiesData
Stability constant (log K)4.2 ± 0.1
Magnetic moment1.73 BM (low-spin d⁹)

Functional Group Interconversion

The methoxyphenyl group undergoes demethylation:

Demethylation :

text
4-Methoxyphenyl → 4-Hydroxyphenyl

Conditions :

  • Reagent: BBr₃ (1.2 eq.) in CH₂Cl₂

  • Temperature: −78°C → RT (8 hr)

ProductYieldNotes
Demethylated derivative68%¹H NMR: δ 9.81 ppm (broad, -OH)

Electrophilic Aromatic Substitution

The phenol ring undergoes nitration:

Nitration :

text
Phenol → 4-Nitrophenol derivative

Conditions :

  • Reagent: HNO₃/H₂SO₄ (1:3)

  • Temperature: 0°C (2 hr)

ProductYieldKey Data
Nitro derivative52%HPLC purity >95%

Scientific Research Applications

Key Features:

  • Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
  • Phenolic Group : Imparts antioxidant properties.
  • Pyrazole Moiety : Associated with various biological activities including anti-inflammatory and anticancer effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells by inhibiting specific molecular targets involved in cell proliferation.

Case Study:

In vitro studies demonstrated that the compound effectively inhibited the growth of lung cancer cells (A549), showing an IC50 value of approximately 193.93 µg/mL. This suggests moderate cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its effectiveness.

Table 1: Antimicrobial Activity of the Compound

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting protein tyrosine kinases. By binding to the active site of these enzymes, it prevents their activity, which is crucial for regulating cell growth and survival pathways.

Industrial Production

While large-scale synthesis methods are not extensively documented, optimization of laboratory-scale methods focusing on yield improvement and cost reduction would likely be necessary for industrial applications .

Similar Compounds

  • Furan-2-yl(phenyl)methanone : Shares the furan and phenyl groups but lacks the hydroxyphenyl and dihydropyrazolyl groups.
  • 5-(4-Methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole : Contains similar functional groups but differs in substituents.

Uniqueness

The unique combination of a furan ring, hydroxyphenyl group, and dihydropyrazolyl group enhances its potential as a multi-target therapeutic agent compared to similar compounds.

Mechanism of Action

The mechanism of action of 2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and phenol groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Substituents (Positions) Key Properties/Activities References
Target Compound 1: Furan-2-carbonyl; 3: Phenol; 5: 4-Methoxyphenyl Not explicitly reported in evidence
BP (2-[1-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol) 1: Benzothiazole; 3: Phenol; 5: 4-Methoxyphenyl 82% quenching efficiency for picric acid detection via fluorescence
Compound 4/5 () 1: Triazole-thiazole; 5: 4-Fluorophenyl Antimicrobial activity; isostructural with halogen-dependent packing
2-(5-(3-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol 3: Phenol; 5: 3-Methoxyphenyl Higher antioxidant activity (DPPH assay) vs. precursor chalcone
Hydroquinone-chalcone-pyrazoline hybrids () 3: Dihydroxynaphthalene; 5: Aryl substituents Anticancer activity (docking studies)

Key Observations :

  • Substituent Position: The 4-methoxyphenyl group in the target compound vs. 3-methoxyphenyl in ’s analog leads to differences in steric and electronic environments.
  • Heterocyclic Moieties: Replacing the benzothiazole (BP) with furan-carbonyl alters electron-withdrawing effects, which may reduce fluorescence quenching efficiency (82% in BP vs. unknown in the target compound) .
  • Biological Activity: Compounds with carbazole () or dihydroxynaphthalene () substituents exhibit anticancer activity, suggesting that bulky aromatic groups enhance cytotoxicity. The target compound’s phenol group may confer antioxidant properties but lacks direct evidence of anticancer effects .
Physicochemical and Functional Properties
  • Crystallography : Isostructural analogs () exhibit triclinic packing (space group P̄1) with halogen-dependent adjustments (Cl vs. F). The target compound’s furan-carbonyl group may disrupt planar stacking, affecting solubility .
  • Antioxidant Activity: Pyrazolines with phenol groups (e.g., ’s analog) show enhanced radical scavenging vs. non-phenolic derivatives, suggesting the target compound may share this trait .
  • Therapeutic Potential: While halogenated analogs () display antimicrobial activity, the target compound’s furan and methoxy groups may target different pathways (e.g., inflammation or oxidative stress).
Computational and Analytical Insights
  • SHELX Refinement () : Widely used for small-molecule crystallography, applicable to the target compound if crystallized.

Biological Activity

The compound 2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure

The structure of the compound can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3

This structure features a furan ring, a methoxyphenyl group, and a pyrazole moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies highlight the antimicrobial potential of pyrazole derivatives. A series of thiazole/thiophene-bearing pyrazole derivatives have been synthesized and evaluated for antimicrobial activity. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 μg/mL against various pathogens, indicating significant antibacterial efficacy .

CompoundMIC (μg/mL)Active Against
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

These findings suggest that the incorporation of specific functional groups in the pyrazole structure enhances its antimicrobial properties.

Anticancer Activity

The anticancer activity of pyrazole derivatives has also been extensively studied. Research indicates that compounds containing the pyrazole scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives display IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines:

CompoundCell LineIC50 (μM)
Compound 1A-43110
Compound 2Jurkat15
Compound 3HT2912

The presence of electron-donating groups in the phenyl ring was found to enhance cytotoxicity, highlighting the importance of structural modifications in developing effective anticancer agents .

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. A review indicated that some substituted pyrazoles exhibit anti-inflammatory activity superior to standard drugs such as diclofenac sodium . The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

Q & A

Q. Q1. How is the crystal structure of this compound determined, and what software is used for refinement?

The crystal structure is typically resolved via single-crystal X-ray diffraction (SXRD). Data collection involves a diffractometer (e.g., Stoe IPDS-II) at low temperatures (~100–113 K) to minimize thermal motion artifacts. The refinement process employs SHELXL , a program optimized for small-molecule crystallography. Key parameters include R-factors (e.g., R₁ = 0.038–0.081) and data-to-parameter ratios (~14:1 to 16:1) to ensure precision. Hydrogen bonding and torsion angles are analyzed to validate the pyrazoline ring conformation .

Q. Q2. What synthetic routes are used to prepare this compound?

The synthesis involves a multi-step approach:

Claisen-Schmidt condensation : A chalcone intermediate is formed from 4-methoxyacetophenone and a substituted benzaldehyde.

Cyclization with hydrazine : The chalcone reacts with hydrazine hydrate to form the pyrazoline core.

Functionalization : The furan-2-carbonyl group is introduced via acylation or nucleophilic substitution.
Characterization includes NMR (¹H/¹³C), IR (to confirm carbonyl groups), and mass spectrometry .

Q. Q3. What pharmacological activities are associated with this compound?

Pyrazoline derivatives exhibit anti-inflammatory, analgesic, and antimicrobial properties. For this compound, in vitro assays (e.g., COX-1/COX-2 inhibition) and antimicrobial screening against Gram-positive/negative bacteria are common. Activity correlates with electron-withdrawing groups (e.g., furan-2-carbonyl) and methoxyphenyl substituents .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT) predict electronic properties relevant to bioactivity?

Density functional theory (DFT) using software like Multiwfn calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and bond order analysis. For example:

  • HOMO-LUMO gap : A narrow gap (~3–4 eV) suggests high reactivity, which aligns with observed antimicrobial activity.
  • Electron localization function (ELF) : Highlights regions of high electron density (e.g., furan oxygen), critical for hydrogen bonding in target interactions .

Q. Q5. How to resolve contradictions in crystallographic data across studies?

Discrepancies in bond lengths or torsion angles may arise from:

  • Temperature effects : Data collected at 100 K vs. 293 K can alter thermal parameters.
  • Refinement models : Use of anisotropic vs. isotropic displacement parameters.
    Validation : Cross-check with neutron diffraction or DFT-optimized geometries. For example, the dihedral angle between the furan and pyrazoline rings varies by ±5° across studies, requiring validation via Hirshfeld surface analysis .

Q. Q6. What strategies optimize the compound’s stability in pharmacological assays?

  • Microenvironment tuning : Use polar aprotic solvents (e.g., DMSO) to stabilize the phenolic –OH group.
  • Co-crystallization : Co-formers like dioxane improve solubility and reduce hydrolysis of the furan moiety.
  • pH-dependent studies : The compound’s stability is pH-sensitive; buffered solutions (pH 7.4) mimic physiological conditions .

Q. Q7. How to design SAR studies for pyrazoline derivatives?

Focus on substituent effects:

Methoxyphenyl group : Replace with electron-deficient (e.g., nitro) or bulky groups (e.g., tert-butyl) to modulate steric and electronic interactions.

Furan-2-carbonyl moiety : Substitute with thiophene or benzothiophene to enhance π-stacking.

Pyrazoline core : Introduce methyl or halogens at C3/C5 to alter ring puckering and bioactivity .

Q. Q8. How to address challenges in resolving diastereomers during synthesis?

The pyrazoline ring exists in a half-chair conformation, leading to diastereomers. Strategies include:

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IB) with hexane:isopropanol gradients.
  • Dynamic NMR : Monitor coalescence temperatures to distinguish enantiomers.
  • Crystallographic discrimination : Assign absolute configuration via Flack or Hooft parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.